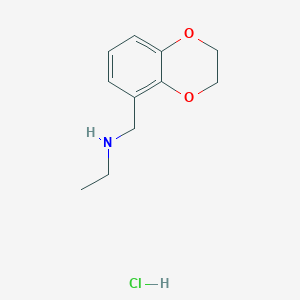

(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride

Description

Chemical Identity and Nomenclature

(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride exists under multiple Chemical Abstracts Service registry numbers, with CAS 60421-20-7 and CAS 1251924-53-4 both associated with this compound structure. The molecular formula for the hydrochloride salt form is C11H16ClNO2, corresponding to a molecular weight of 229.7 grams per mole. The free base form of the compound has the molecular formula C11H15NO2 with a molecular weight of 193.11 grams per mole.

The compound's nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name describing the benzodioxin core structure and the ethylaminomethyl substituent. Alternative naming systems provide various synonyms including N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine hydrochloride and (2,3-dihydro-1,4-benzodioxin-5-yl)methylamine hydrochloride. The systematic name reflects the compound's structural organization, beginning with the bicyclic benzodioxin foundation and specifying the position and nature of the aminomethyl substitution.

Table 1: Chemical Identification Data

| Property | Value |

|---|---|

| Primary CAS Number | 60421-20-7 |

| Alternative CAS Number | 1251924-53-4 |

| Molecular Formula (HCl salt) | C11H16ClNO2 |

| Molecular Formula (free base) | C11H15NO2 |

| Molecular Weight (HCl salt) | 229.7 g/mol |

| Molecular Weight (free base) | 193.11 g/mol |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine hydrochloride |

The compound's structural representation can be expressed through Simplified Molecular Input Line Entry System notation as CCNCC1=C2C(=CC=C1)OCCO2 for the free base form. The International Chemical Identifier provides a unique digital signature for the compound: InChI=1S/C11H15NO2/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10/h3-5,12H,2,6-8H2,1H3. These standardized representations facilitate precise chemical communication and database searches across scientific literature and chemical registries.

Historical Context and Research Significance

The development and study of benzodioxin derivatives, including this compound, emerged from broader investigations into heterocyclic compounds with potential biological activity. Benzodioxane compounds have demonstrated considerable medicinal importance, with various derivatives exhibiting antihepatotoxic, alpha-adrenergic blocking, neuroleptic, anti-inflammatory, hypolipidemic, and dopamine receptor antagonist activities. This broad spectrum of biological activities has positioned benzodioxin derivatives as valuable scaffolds for pharmaceutical research and drug development initiatives.

Research into amino-substituted benzodioxin compounds has been particularly focused on their potential as intermediates in therapeutic agent synthesis. Studies have demonstrated that compounds containing the 1,4-dioxane ring system play significant roles in hepatoprotective activity, with researchers concluding that this structural feature is essential for optimal biological performance. The specific compound under examination represents a continuation of this research trajectory, combining the established benzodioxin core with strategically positioned amino functionality.

Contemporary research has expanded the understanding of benzodioxin derivatives through systematic structure-activity relationship studies. Investigations into 1,4-benzodioxane-6-carboxylic acid amide analogs have demonstrated the versatility of this chemical class, with researchers successfully synthesizing libraries of compounds from readily available starting materials such as gallic acid. These studies have revealed that modifications to the benzodioxin scaffold can significantly influence biological activity, making compounds like this compound valuable subjects for continued investigation.

Table 2: Research Milestones in Benzodioxin Chemistry

| Research Area | Findings | Significance |

|---|---|---|

| Biological Activity Screening | Multiple activities identified including antihepatotoxic and anti-inflammatory effects | Established benzodioxins as pharmaceutically relevant scaffolds |

| Structure-Activity Relationships | 1,4-dioxane ring essential for hepatoprotective activity | Guided rational design of new derivatives |

| Synthetic Methodology | Six-step synthesis from gallic acid developed | Provided practical routes to diverse analogs |

| Enzyme Inhibition Studies | Cholinesterase inhibitory activity demonstrated | Suggested potential applications in neurological disorders |

Core Structural Features and Functional Groups

The molecular architecture of this compound encompasses several distinctive structural elements that define its chemical behavior and potential applications. The compound's foundation consists of a 2,3-dihydro-1,4-benzodioxin core, which represents a bicyclic system where a benzene ring is fused with a partially saturated dioxin ring. This structural arrangement creates a rigid molecular framework that influences the compound's three-dimensional conformation and its interactions with biological targets.

The benzodioxin core structure exhibits specific geometric constraints that affect the compound's overall molecular properties. The two oxygen atoms in the dioxin ring are positioned at the 1 and 4 positions relative to the benzene ring, creating a six-membered heterocyclic system with specific electronic characteristics. The partial saturation of the dioxin ring, indicated by the 2,3-dihydro designation, introduces conformational flexibility while maintaining the essential structural integrity of the bicyclic system.

Attached to the benzodioxin core at the 5-position is a methylene bridge that connects to the amino functional group. This aminomethyl substituent consists of an ethyl group attached to the nitrogen atom, creating a secondary amine functionality. The presence of this amino group provides the compound with basic properties and enables formation of the hydrochloride salt, which enhances the compound's stability and solubility characteristics compared to the free base form.

Table 3: Structural Components and Properties

| Structural Element | Description | Functional Significance |

|---|---|---|

| Benzodioxin Core | 2,3-dihydro-1,4-benzodioxin bicyclic system | Provides rigid scaffold and electronic properties |

| Methylene Linker | -CH2- bridge at position 5 | Connects core to amino functionality |

| Ethylamino Group | N-ethyl secondary amine | Contributes basicity and binding potential |

| Hydrochloride Salt | Chloride anion with protonated amine | Enhances stability and aqueous solubility |

The electronic properties of the benzodioxin system arise from the conjugated aromatic benzene ring and the electron-donating effects of the two oxygen atoms in the dioxin ring. These oxygen atoms contribute lone pair electrons that can participate in resonance stabilization, influencing the electron density distribution throughout the aromatic system. The positioning of the aminomethyl substituent at the 5-position places it adjacent to one of the ring oxygen atoms, potentially creating intramolecular interactions that affect the compound's preferred conformations.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10;/h3-5,12H,2,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGAMLFOHNRJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C2C(=CC=C1)OCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride, a compound with the molecular formula CHClNO and a molecular weight of 229.7 g/mol, has garnered attention in the field of neuropharmacology and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, particularly in relation to Alzheimer's disease and other neurological conditions.

Chemical Structure and Synthesis

The compound features a dihydrobenzodioxin ring system that enhances its biological activity. The synthesis typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an alkaline medium, followed by treatment with various alkyl halides using N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a base. The resulting products are characterized through spectroscopic methods including IR, NMR, and EI-MS .

Research indicates that this compound exhibits several mechanisms of action:

- Cholinesterase Inhibition : The compound has shown potential as a cholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's disease models. This mechanism is vital for improving cognitive functions by increasing acetylcholine levels in the brain .

- Interaction with Biological Macromolecules : Studies suggest that this compound may interact with various biological macromolecules, influencing pathways involved in neuroprotection and neurodegeneration .

- Regulatory Effects on Neurotransmitter Systems : Its structural features allow it to modulate neurotransmitter systems, potentially providing therapeutic benefits in mood disorders and cognitive impairments .

Alzheimer’s Disease

The primary focus of research on this compound is its application in Alzheimer’s disease treatment. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine:

| Compound | AChE Inhibition (%) | Reference |

|---|---|---|

| This compound | 75% at 100 nM | |

| Donepezil | 80% at 100 nM |

These results indicate that the compound may serve as a viable alternative or adjunct to existing treatments for Alzheimer's disease.

Other Neuropharmacological Effects

In addition to its role in Alzheimer’s therapy, preliminary studies suggest that this compound may exhibit:

- Antidepressant-like effects : Through modulation of serotonin pathways.

- Neuroprotective properties : By reducing oxidative stress markers in neuronal cell cultures.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- In Vivo Studies : Animal models treated with the compound showed significant improvement in memory retention tasks compared to control groups. Behavioral tests indicated enhanced cognitive function correlating with decreased AChE activity .

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects diagnosed with mild cognitive impairment and early-stage Alzheimer’s disease .

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology :

- The compound is being investigated for its potential as a therapeutic agent in the treatment of Alzheimer's disease. Research has focused on its ability to act as a cholinesterase inhibitor, which is crucial for enhancing cholinergic function in the brain.

- Case Study : A study synthesized new sulfonamides and their derivatives using (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride as a precursor. The synthesized compounds were evaluated for their inhibitory effects on cholinesterase enzymes, demonstrating promising results that suggest potential therapeutic effects against Alzheimer's disease.

-

Medicinal Chemistry :

- The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its ethylamine group enhances solubility and reactivity.

- Synthesis Methodology : The synthesis typically involves reactions with alkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base. Characterization of the products is performed using spectroscopic techniques such as IR, NMR, and mass spectrometry .

-

Potential Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell lines.

- Research Findings : Compounds similar to this structure have shown cytotoxic effects in vitro against various cancer cell lines, indicating a need for further exploration of its mechanisms and efficacy.

Interaction Studies

Research indicates that this compound may interact with various biological macromolecules:

| Interaction Target | Description |

|---|---|

| Cholinergic Receptors | Potential modulation of neurotransmitter activity |

| Enzymes | Inhibition of cholinesterases leading to increased acetylcholine levels |

| Cancer Cell Lines | Cytotoxic effects observed in preliminary studies |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of benzodioxin-containing amines, which are often explored for pharmacological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

WB 4101’s dimethoxyphenoxyethyl substituent confers high affinity for alpha-1 adrenergic receptors, a feature absent in the simpler ethylamine analog . Oxygen-linked derivatives (e.g., CAS 2906-69-6) may exhibit reduced CNS activity due to increased polarity .

Synthetic Routes :

- The target compound’s synthesis likely involves alkylation of ethylamine with a benzodioxin-methyl chloride intermediate, analogous to methods used for 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (reaction with bis(2-chloroethyl)amine hydrochloride) .

- Substituted derivatives (e.g., 7-chloro or 8-methyl benzodioxins) are synthesized via similar amine substitution protocols .

Hydrochloride salts of similar amines (e.g., diltiazem hydrochloride) are generally handled as irritants, requiring standard safety precautions .

Preparation Methods

Synthesis and Preparation

The synthesis of (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride can be achieved through various methods involving the reaction of appropriate starting materials under controlled conditions, such as temperature and time. Refluxing techniques may be used to enhance yields by ensuring complete reaction of starting materials.

Synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs from Gallic acid

A library of new 1,4-benzodioxane-6-carboxylic acid amide analogs was designed and synthesized. These analogs were obtained in six steps from gallic acid.

- Esterification of the commercially available gallic acid in methanol in the presence of sulfuric acid afforded methyl 3,4,5-trihydroxybenzoate (9) in satisfactory yield.

- The ester 9 was then reacted with an excess of 1,2-dibromoethane in the presence of \$$K2CO3\$$ in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane (10) in 45% yield.

- The reaction of 10 with various mercaptans gave the sulfide derivative 11, 12, and 13 in moderate yield.

- Subsequent hydrolysis of the methyl ester in 13 followed by conversion to the acid chloride and reaction of the acid chloride intermediate with different commercially available primary and secondary amines gave the amide analogs 18 - 32 with an average yield of 43%.

- Conversion of the sulfide group in Compound 23 to Sulfoxide 33 or Sulfone 34 was accomplished by reaction with either 30% \$$H2O2\$$/\$$TeO2\$$ or 30% \$$H2O_2\$$, respectively.

Preparation of rac-2,3-dihydro-1,4-benzodioxin-2-carbonitrile (3)

- A two necked 250 ml round bottom flask equipped with a guard tube, magnetic spin bar and dropping funnel was charged with a solution of acrylonitrile (94 mmol) in anhydrous carbon tetrachloride (100 ml).

- The contents were cooled in ice bath and bromine (94 mmol) added drop wise through the dropping funnel with constant stirring.

- The mixture was then allowed to warm up to ambient temperature and stirring continued for another 4 hr.

- The solvents were removed on rotary evaporator under reduced pressure to yield 2,3-dibromopropionitrile in quantitative yield, which was used in next step without further purification.

- A solution of 2,3-dibromopropionitrile (10 ml, 100 mmol) in dry acetone (100 ml) was added to a fresh two necked 250 ml round bottom flask equipped with a guard tube and magnetic spin bar and contents heated in oil bath at 55°C.

- Potassium carbonate (500 mmol) and pyrocatechol (100 mmol) were sequentially added and stirring continued for 3 hr.

- The reaction was monitored by TLC (ethyl acetate/hexane, 1:4).

- The solvents were removed under reduced pressure and the contents extracted in ethyl acetate (3×10 ml).

- The organic layer was washed with 2% sodium hydroxide (5 ml) followed by water (3×5 ml).

- The organic layer was separated, dried over sodium sulphate and evaporated on rotary evaporator under reduced pressure to leave a residue of... The aqueous layer was acidified with 2N HCl to pH 2.0 in cold and re-extracted in ethyl acetate (2x5 ml).

The organic layer was washed with cold water (5 ml), dried over anhydrous sodium sulfate and evaporated under reduced pressure on a rotary evaporator to yield ()-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid ( R 1 ).

()-2,3-dihydro-1,4-benzodioxin-2-carboxamide ( S 2 ) was subjected to biocatalysed hydrolysis with A. faecalissubsp. parafaecalisin bicarbonate buffer, pH 11.4 at 30°C.

- The contents were then acidified to pH 2.0 with 2N HCl and then extract with ethyl acetate.

- The organic layer was washed with cold water (5 ml), dried over anhydrous sodium sulfate and evaporated under reduced pressure on a rotary evaporator to yield ( )-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid ( S 1 ), which was characterized by \$$^1H\$$ NMR (data same as that reported for ( **)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid above).

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4- methylphenyl)- sulfonyl]amino}-N-(un/substituted-phenyl)acetamides (7a-l)

- N-(2,3-Dihydrobenzo-dioxin-6-amine (1mL; 0.002 mol; 1 ) was suspended in 25 mL distilled water and stirred for half an hour.

- Next, 10% aqueous \$$Na2CO3\$$ was added to maintain the pH at 9-10, and the reaction mixture stirred for half an hour.

- 4-Methylbenzenesulfonyl chloride (0.47 g; 0.002 mol; 2 ) was then added to the mixture along with gradual stirring, which was further stirred for several hours until completion of the reaction, which was monitored by TLC until a single spot was obtained.

- The product was precipitated at pH 2 using conc. HCl and filtered out, washed with distilled water, and air-dried to afford N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide ( 3 ): a light brown amorphous powder; yield 80%; m.p. 129-130 °C; molecular formula: \$$C{15}H{15}O_4NS\$$; molecular weight: 305.367 gmol-1.

- N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (0.2 g; 0.57 mmol; 3 ) in 10 mL N,N-dimethyl formamide (DMF) was placed into a 50-mL round-bottomed flask along with lithium hydride (0.004 g) and the reaction mixture was stirred for 30 min at 25 °C.

- 2- Bromo-N-(un/substituted-phenyl)acetamides (0.60 mmol; 6a-l ) were added to the reaction mixture, which was further stirred for 3-4 h.

- The reaction was monitored by TLC until a single spot.

- After completion, the reaction mixture was poured onto crushed ice and precipitated products were filtered out, washed and air dried to obtain the pure products ( 7a-l ).

Analytical Techniques

The identity and purity of this compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride to ensure high yield and purity?

- Methodology :

- Synthesis : Use carbodiimide-based coupling agents (e.g., EDC/NHS) for amide bond formation, as described in peptide chemistry protocols . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions.

- Purification : Employ column chromatography with silica gel or reverse-phase HPLC. Monitor purity via TLC (Rf tracking) or analytical HPLC with UV detection (λ = 254 nm). For hydrochloride salt formation, precipitate using HCl in anhydrous ether and recrystallize from ethanol/water mixtures.

- Characterization : Confirm structure via -NMR (DMSO-d6 or CDCl3) and ESI-MS. Compare with deuterated amine hydrochloride reference standards for isotopic purity validation .

Q. How can researchers optimize analytical techniques (e.g., HPLC, NMR) to accurately characterize the compound’s structure and confirm its hydrochloride salt formation?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution). TFA acts as an ion-pairing agent to resolve charged species .

- NMR : For hydrochloride salts, employ DMSO-d6 to enhance solubility and observe amine proton shifts (δ 8.5–10.5 ppm). Use -NMR to confirm benzodioxin ring integrity.

- Salt Confirmation : Conduct elemental analysis (Cl% quantification) or ion chromatography to verify HCl stoichiometry. Cross-reference with impurity profiles of related hydrochlorides (e.g., (2,4-diaminopteridin-6-yl)methanol hydrochloride) .

Advanced Research Questions

Q. What experimental strategies are effective in investigating the receptor binding mechanisms of this compound, particularly in relation to monoaminergic systems?

- Methodology :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., -spiperone for dopamine D2 receptors) in competitive binding studies. Prepare membrane fractions from transfected HEK293 cells or brain tissue homogenates .

- Data Analysis : Calculate IC values via nonlinear regression (GraphPad Prism) and derive K using the Cheng-Prusoff equation. Compare with structurally similar benzamide derivatives to assess SAR .

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment (BRET/FRET) to determine agonist/antagonist activity.

Q. How should researchers design long-term environmental fate studies to assess the ecological impact of this compound, considering its physicochemical properties?

- Methodology :

- Environmental Partitioning : Determine logP (octanol-water) and soil adsorption coefficient (K) via shake-flask experiments. Use HPLC-MS to quantify biodegradation products in simulated aquatic systems (OECD 301F) .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201). For chronic effects, use zebrafish embryos (FET assay) to assess developmental toxicity.

- Modeling : Apply fugacity models (e.g., EQC Level III) to predict environmental distribution based on solubility, vapor pressure, and persistence data .

Q. What methodologies are critical for resolving contradictions in stability data obtained under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via UPLC-PDA-MS to identify major breakdown products .

- Statistical Analysis : Use ANOVA to assess variability between replicates. Apply Arrhenius kinetics to extrapolate shelf-life under ambient conditions.

- Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., NMR for structural changes, IC for chloride ion stability) .

Q. In crystallographic studies, what challenges arise in determining the three-dimensional structure of this compound, and how can they be addressed?

- Methodology :

- Crystallization : Optimize solvent systems (e.g., methanol/diethyl ether) via vapor diffusion. Use seeding techniques to overcome poor nucleation.

- Data Collection : Employ synchrotron X-ray diffraction (λ = 0.7–1.0 Å) for high-resolution data. Address disorder in the ethylamine moiety by refining occupancy factors.

- Hydrogen Bonding : Analyze short contacts (<2.5 Å) between the hydrochloride ion and amine protons, referencing similar hydrazide structures .

Q. How can impurity profiling and quantification be systematically conducted to meet regulatory standards for pharmaceutical research involving this compound?

- Methodology :

- Impurity Identification : Use HPLC-MS with in-source CID to fragment and characterize unknown peaks. Compare with pharmacopeial standards (e.g., EP impurity A/B protocols) .

- Quantification : Validate a UPLC method per ICH Q2(R1) guidelines. Establish linearity (R > 0.995) across 50–150% of target concentration. Determine LOD/LOQ via signal-to-noise ratios.

- Documentation : Comply with FDA/EMA guidelines by reporting impurities ≥0.1% in batch records.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.